molecular formula C16H16Br2 B8122813 2,3-Dibromo-1,4-diphenylbutane

2,3-Dibromo-1,4-diphenylbutane

Cat. No. B8122813
M. Wt: 368.11 g/mol
InChI Key: JAABKEXJJBGULF-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-diphenylbutane is a useful research compound. Its molecular formula is C16H16Br2 and its molecular weight is 368.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-1,4-diphenylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-1,4-diphenylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Free-radical Initiator and Fire-Proofing Synergist : This compound is used as a free-radical initiator in the crosslinking copolymerization of polymers and acts as a synergist for fire-proofing agents for polyolefins (Shen Xiao-don, 1999).

  • Chiral Resolution and Purification : It is employed for resolving racemic 2,3-diphenylbutane-1,4-diol and purifying diastereomeric 1,4-diphenylbutane-1,4-diol (M. Periasamy, V. D. Rao, M. Seenivasaperumal, 2001).

  • Study of α-Hydroxyketones : The diastereoselective synthesis of 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one, derived from 2,3-Dibromo-1,4-diphenylbutane, is useful in the study of α-hydroxyketones (T. M. Percino, M. L. Martínez, J. León, 2008).

  • Addition Reactions : It undergoes addition reactions to form 1,4-dibromide, 1,4-monobromide, and couples with diazonium compounds (C. F. Allen, C. Eliot, A. Bell, 1939).

  • Formation via Carbanions : The formation of 2,3-diphenylbutane occurs when treating optically active 1-phenylethyl chloride or bromide with alkali metals in liquid ammonia (P. E. Verkade, K. D. Vries, B. M. Wepster, 2010).

  • Synthesis of Pyrrolidine Derivatives : Asymmetric reduction of 1,4-diphenylbutane-1,4-dione can lead to the synthesis of 2,5-diphenylpyrrolidine derivatives (M. Periasamy, M. Seenivasaperumal, V. D. Rao, 2003).

  • Study of Biradicals : It is involved in the study of biradicals, where the 1,4-diphenyl-1,4-butanediyl biradical generates various compounds like styrene and 1-phenyl-1,2,3,4-tetrahydronaphthalene (M. Miranda, E. Font-Sanchis, J. Pérez‐Prieto, J. Scaiano, 1999).

  • Polymer Synthesis : The C(sp(3))-C(sp(3)) coupling reaction using compounds like 2,3-Dibromo-1,4-diphenylbutane can produce polymers with precisely located phenyl pendants (L. Zou et al., 2015).

  • Crystal Structure Analysis : The crystal structures of related compounds have been analyzed, providing insights into molecular structures and interactions (Rl Beddoes et al., 1982).

  • Imines Synthesis : Imines from 2,3-diphenylbutane-1,4-diamine can be synthesized and transformed into bis-(1,3-dihydropyrrolone) derivatives (Tobias Biletzki et al., 2012).

properties

IUPAC Name

(2,3-dibromo-4-phenylbutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABKEXJJBGULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,4-diphenylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,4-diphenylbutane
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Reactant of Route 6
2,3-Dibromo-1,4-diphenylbutane

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